4-Methoxy-3-propoxyphenol
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Overview
Description
4-Methoxy-3-propoxyphenol is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol It is a phenolic compound characterized by the presence of methoxy and propoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-propoxyphenol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-propoxyphenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenols.
Scientific Research Applications
4-Methoxy-3-propoxyphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-3-propoxyphenol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
2-Methoxyphenol (Guaiacol): Known for its use in the food industry and as a precursor for vanillin production.
3-Methoxyphenol: Used as an intermediate in the synthesis of various organic compounds.
4-Methoxyphenol: Commonly used as an antioxidant and stabilizer in various industrial applications.
Uniqueness: 4-Methoxy-3-propoxyphenol is unique due to the presence of both methoxy and propoxy groups, which confer distinct chemical properties and reactivity compared to its isomers. This structural uniqueness allows for specific applications in research and industry that are not possible with other methoxyphenols .
Properties
IUPAC Name |
4-methoxy-3-propoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-6-13-10-7-8(11)4-5-9(10)12-2/h4-5,7,11H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKLNWQYUHHXBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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